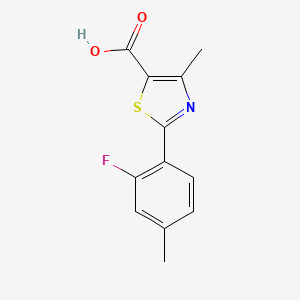
2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid
カタログ番号 B2980773
CAS番号:
1530877-11-2
分子量: 251.28
InChIキー: OERCXTGUQYFENE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula and the known properties of its constituent groups. The thiazole ring and the phenyl ring are both planar, and the substituents on these rings may cause the overall molecule to be non-planar .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the carboxylic acid group suggests that this compound would be acidic. The fluorine atom on the phenyl ring could affect the compound’s reactivity and electronic properties .科学的研究の応用
Preclinical Evaluation for Antitumor Properties
- A study highlighted the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, indicating their selective potency in vitro and in vivo. These compounds, including fluorinated derivatives, were evaluated for their mechanisms of action, with amino acid conjugation used to improve solubility and bioavailability, demonstrating significant antitumor effects against various cancer cell lines and xenograft tumors (Bradshaw et al., 2002).
Synthesis and Photophysical Properties
- Research into 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids showed the development of novel fluorophores with bright blue fluorescence, excellent quantum yields, and potential applications as pH sensors in biological research, demonstrating the versatility and potential applications of triazole derivatives in scientific research (Safronov et al., 2020).
Antimicrobial and Cytotoxic Activities
- The synthesis and biological evaluation of various halogenated benzoxazole carboxylic acids demonstrated their potential as anti-inflammatory and cytotoxic agents. Specifically, certain derivatives showed significant activity against human carcinoma cell lines and have been suggested for further exploration as therapeutic agents (Thakral et al., 2022).
Unexpected Synthesis and Structural Insights
- An unexpected synthesis process was discovered for a compound through sulfuric acid exposure, leading to a new benzenesulfonic acid derivative with antimicrobial activity. This showcases the potential for discovering new therapeutic compounds through serendipitous synthetic routes (Kariuki et al., 2022).
Applications in Sensing and Imaging
- The development of fluorescent molecular probes based on diphenyloxazole derivatives for biological event studies demonstrates the utility of such compounds in enhancing the sensitivity and specificity of biological imaging techniques (Diwu et al., 1997).
将来の方向性
特性
IUPAC Name |
2-(2-fluoro-4-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-6-3-4-8(9(13)5-6)11-14-7(2)10(17-11)12(15)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERCXTGUQYFENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(S2)C(=O)O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
CAS RN |
1530877-11-2 |
Source


|
| Record name | 2-(2-fluoro-4-methylphenyl)-4-methylthiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2980690.png)

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)
![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
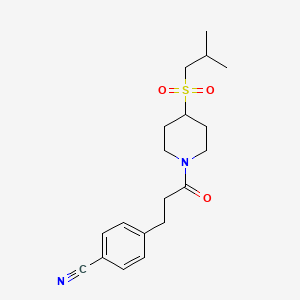
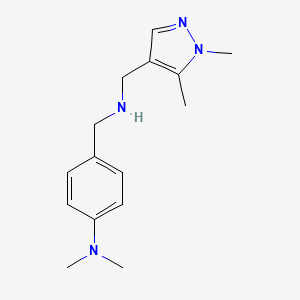
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)
![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)
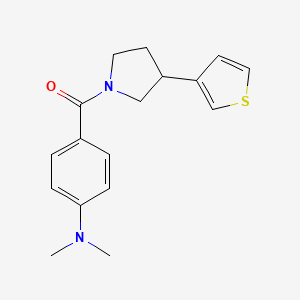
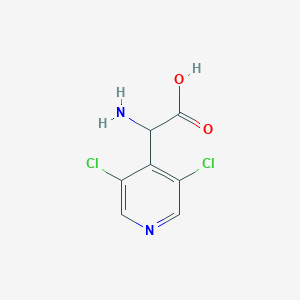
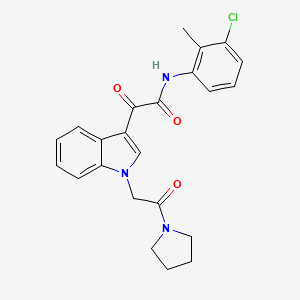
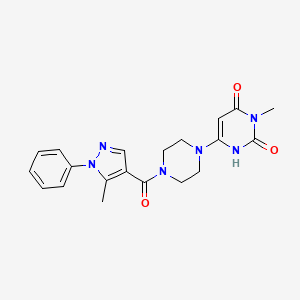
![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)